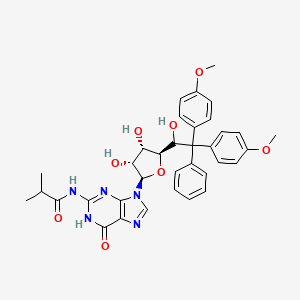

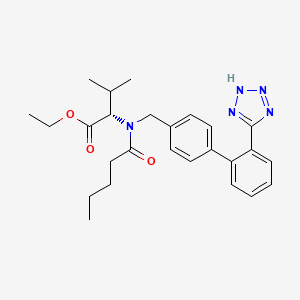

4(5)-EpDPE methyl ester

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of an ester consists of a carbonyl group adjacent to an ether group. The carbonyl carbon is bonded to an oxygen which is then bonded to another carbon .Chemical Reactions of Esters Esters can undergo a variety of reactions. They can be hydrolyzed to produce alcohols and carboxylic acids. This reaction can be either acid-catalyzed or base-catalyzed. Esters can also react with Grignard reagents to form tertiary alcohols .

Aplicaciones Científicas De Investigación

1. Chemical Kinetics and Combustion Studies

Studies on the combustion of various esters, including those structurally similar to 4(5)-EpDPE methyl ester, have revealed insights into their chemical kinetics and potential applications in biodiesel fuels. For instance, research on the combustion of unsaturated esters like methyl crotonate and methyl methacrylate has contributed to understanding fuel-specific effects observed in the combustion of practical biodiesel fuels (Yang et al., 2013). Similarly, studies on the oxidation of biodiesel fuels, including large unsaturated esters, have developed detailed chemical kinetic mechanisms for their combustion (Herbinet et al., 2009).

2. Reaction Mechanisms and Molecular Structure Analysis

The structural analysis of esters and their reaction intermediates is a significant area of research. Detailed studies on reaction mechanisms involving esters, such as the reaction of histidine residues with 4,5-epoxy-2-alkenals, provide insights into molecular interactions and adduct formations (Zamora et al., 1999). Additionally, the analysis of the EPR spectra of radicals formed from aliphatic carboxylic esters has implications for understanding the electron paramagnetic resonance characteristics of these compounds (Smith et al., 1965).

3. Applications in Analytical Chemistry

Esters, particularly those similar to 4(5)-EpDPE methyl ester, are used in analytical chemistry. For instance, the isolation of specific esters from biological samples, such as the isolation of glutamic acid methyl ester from Escherichia coli, demonstrates the role of esters in biochemical analysis and protein chemistry (Kleene et al., 1977).

4. Role in Pharmaceutical Research

Esters are often studied for their potential pharmaceutical applications. Research on the interaction of esters with amines, for example, the reaction of 4,5-epoxy-2-decenal with various amines, provides insights into the potential pharmacological properties of these compounds (Zamora et al., 2006).

5. Implications in Environmental and Material Sciences

The transesterification of epoxidized soybean oil to prepare epoxy methyl esters highlights the application of esters in creating biobased products, a critical aspect of environmental science and material engineering (Holser, 2008).

Mecanismo De Acción

The mechanism of ester formation and hydrolysis involves nucleophilic acyl substitution. In the formation of an ester from a carboxylic acid and an alcohol, the alcohol acts as a nucleophile and attacks the carbonyl carbon of the acid. In the hydrolysis of an ester, water acts as a nucleophile and attacks the carbonyl carbon of the ester .

Physical and Chemical Properties of Esters Esters are often volatile and many have characteristic pleasant odors. They have polar bonds but do not form hydrogen bonds with each other, so they have lower boiling points than alcohols or carboxylic acids of similar size .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

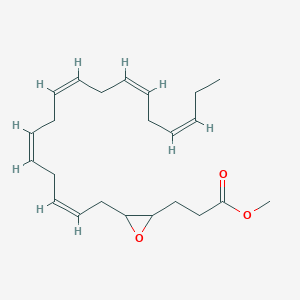

methyl 3-[3-[(2Z,5Z,8Z,11Z,14Z)-heptadeca-2,5,8,11,14-pentaenyl]oxiran-2-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-22(26-21)19-20-23(24)25-2/h4-5,7-8,10-11,13-14,16-17,21-22H,3,6,9,12,15,18-20H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYKJDXNMZXEMM-JEBPEJKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC1C(O1)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC1C(O1)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4(5)-EpDPE methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-Dihydroxy-5-methylphenyl)ethyl]acetamide](/img/structure/B570547.png)